N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)15-18-19-16(22-15)17-14(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXRVHMWXPZPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids is gaining traction due to its efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with various molecular targets and pathways. The oxadiazole scaffold is known to inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation . Additionally, it can interact with nucleic acids and proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences :
- The oxadiazole ring is substituted with a 4-methoxyphenylmethyl group instead of a 3-methoxyphenyl group.
- A sulfamoyl group (-SO₂-NR₂) replaces the benzamide’s hydrogen at the para position.
- Biological Activity : LMM5 exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase (IC₅₀ = 2.1 µM), outperforming fluconazole in resistant strains .
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences :
- A furan-2-yl group replaces the 3-methoxyphenyl substituent.
- The sulfamoyl group contains cyclohexyl and ethyl substituents.
- Biological Activity : LMM11 shows moderate antifungal activity (IC₅₀ = 8.3 µM) but lower cytotoxicity than LMM5, suggesting substituent-dependent selectivity .
HSGN-237 (N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide)
- Key Differences :
- A 3-fluorophenyl group and trifluoromethoxy (-OCF₃) substituent are present.
- Biological Activity: This compound demonstrates potent antibacterial activity against Neisseria gonorrhoeae (MIC = 0.5 µg/mL), attributed to the electron-withdrawing fluorine atoms enhancing membrane penetration .
Substituent Variations on the Benzamide Core
OZE-II (N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide)
- Key Differences :
- A 3,5-dimethoxyphenyl group on the oxadiazole and a sulfonyl-oxazolidine group on the benzamide.
- Biological Activity : OZE-II exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 4 µg/mL) due to enhanced hydrophobicity from the oxazolidine group .

Compound 2r (N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide)
Structure-Activity Relationship (SAR) Insights
- Sulfamoyl vs. Trifluoromethoxy : Sulfamoyl groups (LMM5, LMM11) enhance enzyme inhibition via hydrogen bonding, while trifluoromethoxy (HSGN-237) improves lipophilicity for membrane penetration .
- Heterocyclic Modifications : Thiophene (Compound 25, ) or furan (LMM11) substituents on oxadiazole alter π-π stacking interactions with aromatic residues in enzyme active sites .
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound contains a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the 3-methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets. The general structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms such as the activation of the p53 pathway and inhibition of cell proliferation . Specific findings include:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | MDA-MB-231 | 2.41 | Caspase activation |
These results suggest that modifications to the oxadiazole structure can enhance biological potency against cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been documented. Certain compounds exhibit significant inhibition of inflammatory mediators, making them candidates for further development in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study reported the synthesis of new oxadiazole derivatives that demonstrated high activity against N. gonorrhoeae. These compounds were well-tolerated in human cell lines and showed good absorption characteristics .
- Cytotoxicity Evaluation : In vitro studies revealed that specific derivatives exhibited cytotoxic effects on various cancer cell lines, with some showing higher efficacy than standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Molecular docking studies indicated strong interactions between the oxadiazole moiety and target proteins involved in cancer progression, suggesting a potential mechanism for the observed biological activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can purity be validated?
- Methodology : A common route involves coupling 3-methoxybenzoyl chloride with 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine. Key steps include:
- Hydrazide formation : React 3-methoxybenzoic acid with hydrazine hydrate under reflux in ethanol.
- Oxadiazole cyclization : Treat the hydrazide with cyanogen bromide (BrCN) in methanol (0–5°C, 4–6 hours) to form the oxadiazole core .
- Amide coupling : Use a base (e.g., NaH) in dry THF to couple the oxadiazole amine with benzoyl chloride derivatives.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~12–14 min) and structural integrity via (e.g., oxadiazole proton at δ 8.2–8.5 ppm) and ESI-MS (expected [M+H]+ ~336.3) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Approach :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 μM suggest potency .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50 values <1 μM (similar to MMV102872 analogs) indicate strong cytotoxicity .
- Enzyme inhibition : Test against kinases (e.g., GSK-3β) via fluorescence-based assays (ATP competition) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?
- Key Modifications :
- Oxadiazole substitution : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF3) to improve enzyme binding (e.g., ~2x potency in analogs with 4-Cl substitution) .
- Benzamide variations : Introduce sulfonamide or trifluoromethyl groups at the para-position to enhance hydrophobicity and target affinity (logP optimization via Molinspiration) .
Q. What computational strategies are effective for predicting binding modes and off-target risks?
- Protocol :
- Docking : Use Schrödinger Suite or AutoDock to model interactions with targets like GSK-3β. Key interactions include hydrogen bonds between the oxadiazole N(3) and Val135 (distance ~2.9 Å) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess complex stability (RMSD <2 Å) and identify critical residues (e.g., Thr138 in Ca²⁺/calmodulin systems) .
- Off-target screening : Employ SwissTargetPrediction to evaluate kinase or protease cross-reactivity .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Case Example : If antifungal activity is strong (Candida auris IC50 <0.5 μM) but inconsistent in bacterial models:
- Hypothesis : Differences in membrane permeability (e.g., Gram-negative outer membrane barriers).
- Testing : Use efflux pump inhibitors (e.g., PaβN) in combination assays. A >4x MIC reduction suggests pump-mediated resistance .
- Structural Adjustments : Introduce bulky substituents (e.g., naphthyl) to evade efflux .
Methodological Challenges
Q. What strategies improve crystallographic refinement for oxadiazole-containing compounds?
- Crystallization : Use vapor diffusion (e.g., 20% PEG 3350, 0.1 M Tris pH 8.5) to grow single crystals.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address twinning (Hooft parameter <0.3) via TWIN/BASF commands .
- Validation : Check R1/wR2 (<0.05/0.15) and electron density maps (no peaks >1 eÅ⁻³) .
Q. How can researchers validate enzyme inhibition mechanisms beyond IC50 measurements?
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive (increased Km) vs. non-competitive (decreased Vmax) inhibition.
- ITC : Use isothermal titration calorimetry to measure binding thermodynamics (ΔG, ΔH) .
- Cellular Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Tables for Key Data
Table 1 : Representative Bioactivity Data for Oxadiazole Analogs
| Compound | Target | IC50/EC50 | Reference |
|---|---|---|---|
| MMV102872 (4-Cl analog) | Candida auris | 0.5 μM | |
| LMM5 (4-OCH3 analog) | Thioredoxin Red. | 1.2 μM | |
| HDAC Inhibitor (naphthyl) | HDAC6 | 0.8 nM |
Table 2 : Synthetic Yields and Purity for Common Derivatives
| Derivative Substituent | Yield (%) | HPLC Purity (%) |
|---|---|---|
| 3-OCH3 (Parent compound) | 35 | 95.5 |
| 4-CF3 | 15 | 95.3 |
| 4-Naphthyl | 29 | 97.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

